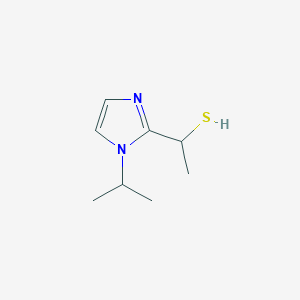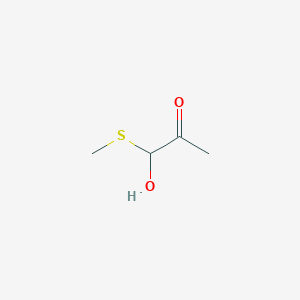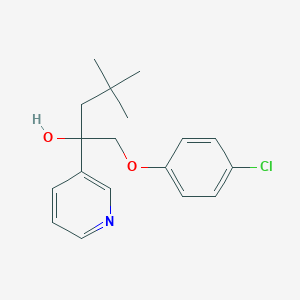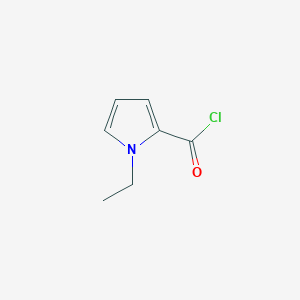![molecular formula C10H10ClNO2 B13948231 2-[3-(Chloroacetyl)phenyl]acetamide CAS No. 342422-38-2](/img/structure/B13948231.png)
2-[3-(Chloroacetyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Chloroacetyl)phenyl]acetamide is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a chloroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloroacetyl)phenyl]acetamide typically involves the reaction of 3-chloroacetylphenylamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
3-Chloroacetylphenylamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as toluene or dichloromethane can also aid in the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Chloroacetyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted acetamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-[3-(Chloroacetyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: It is used in the development of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 2-[3-(Chloroacetyl)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: A simpler derivative without the chloroacetyl group.
N-(4-Bromophenyl)acetamide: A similar compound with a bromine substituent instead of chlorine.
2-Chloroacetamide: A related compound with a simpler structure.
Uniqueness
2-[3-(Chloroacetyl)phenyl]acetamide is unique due to the presence of both the chloroacetyl and acetamide groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
342422-38-2 |
|---|---|
Molekularformel |
C10H10ClNO2 |
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
2-[3-(2-chloroacetyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10ClNO2/c11-6-9(13)8-3-1-2-7(4-8)5-10(12)14/h1-4H,5-6H2,(H2,12,14) |
InChI-Schlüssel |
WLSWITXOQVQNER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)CCl)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


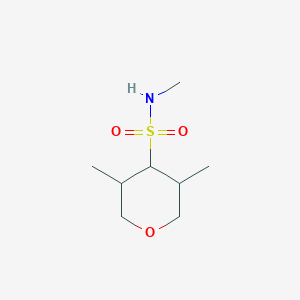
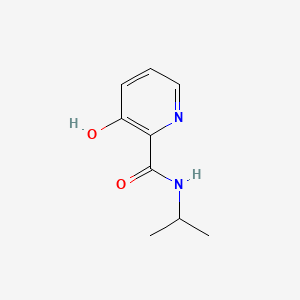
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)



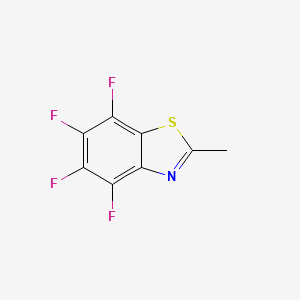
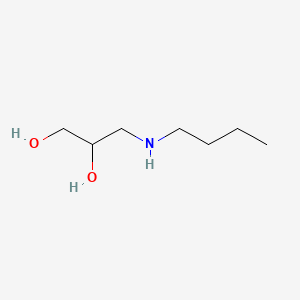
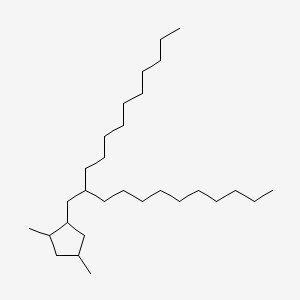
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
